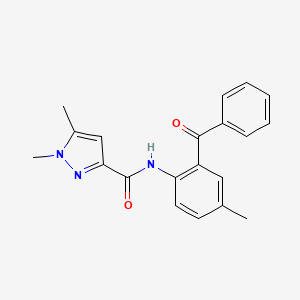

9H-fluoren-9-ylmethyl (4S)-4-benzyl-5-oxo-1,3-oxazolidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

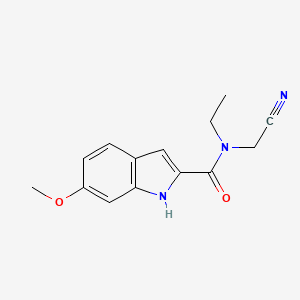

The compound “9H-fluoren-9-ylmethyl (4S)-4-benzyl-5-oxo-1,3-oxazolidine-3-carboxylate” is a complex organic molecule. It is related to the fluorene family of compounds, which are polycyclic aromatic hydrocarbons .

Synthesis Analysis

The synthesis of fluorene derivatives often involves the use of air oxidation . For example, 9-fluorenones can be obtained from 9H-fluorenes by aerobic oxidation under ambient conditions in the presence of KOH in THF .Molecular Structure Analysis

The molecular structure of fluorene derivatives can be quite complex. For instance, a related compound, N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]lysine, has a molecular formula of C21H24N2O4 .Chemical Reactions Analysis

The chemical reactions involving fluorene derivatives can be quite diverse. For instance, 9H-fluorenes can undergo air oxidation to form 9-fluorenones .Aplicaciones Científicas De Investigación

Regioselectivity in Cycloaddition Reactions

Novikov et al. (2006) discussed the regioselectivity of 1,3-dipolar cycloaddition involving fluorinated fluoren-9-iminium ylides with heteroelement-containing dipolarophiles. This study provides a quantum-chemical analysis based on DFT, highlighting how the cycloaddition leads preferentially to 2,2-difluoro-substituted adducts, which can be significant in designing regioselective synthetic routes for complex organic molecules (Novikov et al., 2006).

Pseudopeptide Foldamers

Tomasini et al. (2003) explored the construction of pseudopeptide foldamers using a conformationally restricted building block similar to the chemical entity . This work showcases the potential of such molecules in developing novel foldameric structures that could serve as robust templates for diverse applications, indicating a pathway for designing biomimetic materials with specific functions (Tomasini et al., 2003).

Protection Groups in Synthesis

Gioeli and Chattopadhyaya (1982) highlighted the use of the fluoren-9-ylmethoxycarbonyl (Fmoc) group for protecting hydroxy groups during the synthesis of complex organic molecules, demonstrating its utility in conjunction with various other protecting groups. This study underscores the importance of selecting appropriate protection strategies in synthetic chemistry, particularly in the synthesis of peptides and nucleotide analogs (Gioeli & Chattopadhyaya, 1982).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl (4S)-4-benzyl-5-oxo-1,3-oxazolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c27-24-23(14-17-8-2-1-3-9-17)26(16-30-24)25(28)29-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2/t23-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGUTGFRFSAHNN-QHCPKHFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(C(C(=O)O1)CC2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1N([C@H](C(=O)O1)CC2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide](/img/structure/B2751414.png)

![3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL](/img/structure/B2751417.png)

![(E)-2-tert-butylsulfonyl-3-[4-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2751423.png)

![7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime](/img/structure/B2751428.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B2751429.png)

![N,N,N',N'-Tetra([1,1'-biphenyl]-4-yl)[1,1':4',1''-terphenyl]-4,4''-diamine](/img/structure/B2751430.png)

![7-(4-fluorophenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2751435.png)